N'-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide
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Overview
Description
N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide is an organic compound characterized by the presence of a sulfonohydrazide group attached to a benzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 4-chloro-3-methylbenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Chloro-3-methylbenzaldehyde+4-Methylbenzenesulfonohydrazide→N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger batches. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the sulfonohydrazide group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted benzene ring, where nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biological and medicinal research, this compound has been investigated for its potential as an antimicrobial agent. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonohydrazide group can form strong hydrogen bonds and electrostatic interactions with biological molecules, potentially inhibiting their function. This interaction can disrupt normal cellular processes, leading to antimicrobial or other therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Chlorobenzylidene)-4-methylbenzenesulfonohydrazide
- N’-(4-Methylbenzylidene)-4-methylbenzenesulfonohydrazide
- N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonamide
Uniqueness
N’-(4-Chloro-3-methylbenzylidene)-4-methylbenzenesulfonohydrazide is unique due to the presence of both chloro and methyl substituents on the benzylidene moiety, which can influence its reactivity and interaction with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-[(E)-(4-chloro-3-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2S/c1-11-3-6-14(7-4-11)21(19,20)18-17-10-13-5-8-15(16)12(2)9-13/h3-10,18H,1-2H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTVVMXCWIXMCO-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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